molecular formula C4H6Br2 B14515111 1,1-Dibromo-2-methylcyclopropane CAS No. 63211-76-7

1,1-Dibromo-2-methylcyclopropane

Cat. No.: B14515111
CAS No.: 63211-76-7
M. Wt: 213.90 g/mol
InChI Key: DYEHJZRXHQOBGB-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-methylcyclopropane is an organic compound with the molecular formula C4H6Br2. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom in a three-membered cyclopropane ring, along with a methyl group attached to the second carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-methylcyclopropane can be synthesized through the dibromocyclopropanation of alkenes. This reaction involves the use of bromoform (CHBr3) and a strong base such as sodium hydroxide (NaOH) under phase-transfer conditions. The reaction typically requires vigorous stirring and can be conducted in a microreactor to enhance efficiency and yield .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of flow chemistry techniques. These methods allow for continuous production and better control over reaction conditions, leading to higher yields and improved safety .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-2-methylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted cyclopropanes or alkenes.

    Elimination Reactions: Alkenes such as 2-bromo-3-methylbuta-1,3-diene.

    Ring-Opening Reactions: Linear or branched alkenes.

Scientific Research Applications

1,1-Dibromo-2-methylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dibromo-2-methylcyclopropane involves its reactivity with various nucleophiles and bases. The presence of two bromine atoms makes it highly reactive towards substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibromo-2-methylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

1,1-dibromo-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-3-2-4(3,5)6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEHJZRXHQOBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502986
Record name 1,1-Dibromo-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63211-76-7
Record name 1,1-Dibromo-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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